molecular formula C13H22O2 B5851326 2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxane

2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxane

Cat. No.: B5851326
M. Wt: 210.31 g/mol
InChI Key: XTTKQVPSQXGGDW-ZRDIBKRKSA-N
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Description

2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring and a dimethylhepta-dienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxane typically involves the reaction of 2,6-dimethylhepta-1,5-dien-1-ol with 1,3-dioxane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dioxane ring and the dimethylhepta-dienyl side chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxane involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1E)-2,6-dimethylhepta-1,5-dien-1-yl formate: A formate ester with a similar side chain.

    2,5-bis(octyloxy)-1,4-phenylene bis(ethene-2,1-diyl)bis(6-bromoquinoline): A compound with similar structural features.

Uniqueness

2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxane is unique due to its specific combination of a dioxane ring and a dimethylhepta-dienyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-11(2)6-4-7-12(3)10-13-14-8-5-9-15-13/h6,10,13H,4-5,7-9H2,1-3H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTKQVPSQXGGDW-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC1OCCCO1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C1OCCCO1)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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